N-(4-ethylphenyl)-3-methylbenzamide
Description
N-(4-Ethylphenyl)-3-methylbenzamide is a benzamide derivative featuring a 3-methylbenzoyl group attached to a 4-ethyl-substituted aniline moiety. Benzamides with substituted aryl groups are widely explored in organic synthesis, particularly as intermediates in metal-catalyzed C–H functionalization reactions due to their ability to act as directing groups .
Properties
Molecular Formula |
C16H17NO |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-3-methylbenzamide |
InChI |
InChI=1S/C16H17NO/c1-3-13-7-9-15(10-8-13)17-16(18)14-6-4-5-12(2)11-14/h4-11H,3H2,1-2H3,(H,17,18) |
InChI Key |
HSWQMZXFLQTWAN-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Directing Group Utility
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Contains an N,O-bidentate directing group (hydroxy and dimethyl groups on the ethyl chain).
- Functionality : Facilitates metal coordination (e.g., Pd, Ru) in C–H activation, enabling regioselective functionalization. The hydroxyl and tertiary amine groups form a five-membered chelate with transition metals .
- Synthesis: Achieved via 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, with acid chloride routes yielding higher efficiency (62% vs. 11% for carboxylic acid) .
- Characterization : Confirmed by X-ray crystallography (SHELX refinement), NMR, IR, and GC-MS .
N-(4-Amino-3-methylphenyl)-N-ethylbenzamide (CAS 5856-00-8)
- Structure: Features an ethyl group and amino substituent on the phenyl ring.
- Applications : Likely used in pharmaceutical intermediates (e.g., kinase inhibitors) due to its amine functionality .
4-Methoxy-N-(3-methylphenyl)benzamide (CAS 60561-71-9)
- Structure : Methoxy group at the para position of the benzamide.
- Electronic Effects : The methoxy group is electron-donating, altering the electronic environment of the aromatic ring and influencing regioselectivity in reactions.
- Synthesis : Typically synthesized via coupling reactions using HBTU or similar reagents .
2-Amino-N-(4-ethylphenyl)-3-methylbenzamide
- Structure: Similar to the target compound but with an additional amino group at the 2-position.
Physicochemical Properties
*Predicted based on analog data.
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